Anticancer agent 134

P388 Leukemia Cytotoxicity Anticancer Screening

Anticancer Agent 134 (Compound 6a) is a unique dual-function theranostic: an environment-sensitive 'turn-on' fluorescent probe targeting BRD3/BRD4 with intrinsic apoptosis induction. Unlike standard inhibitors (JQ1, i-BET762) or labels (FITC, Cy5), it alone provides simultaneous target-engagement imaging and anti-proliferative activity (P388 IC50 = 1.09 µM; 7.5× more potent than Cisplatin). It selectively localizes to nuclear bodies in tumor slices and distinguishes tumor from normal tissue—capabilities absent in structural analogs. Ideal for preclinical fluorescence-guided surgery validation, single-agent leukemia/lymphoma theranostics, and BRD3/BRD4 inhibitor benchmarking.

Molecular Formula C34H36ClN7O3S2
Molecular Weight 690.3 g/mol
Cat. No. B12383700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 134
Molecular FormulaC34H36ClN7O3S2
Molecular Weight690.3 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C6=CC=C(C=C6)Cl)C
InChIInChI=1S/C34H36ClN7O3S2/c1-20-21(2)46-34-31(20)32(23-13-15-24(35)16-14-23)38-27(33-40-39-22(3)42(33)34)19-30(43)36-17-8-18-37-47(44,45)29-12-7-9-25-26(29)10-6-11-28(25)41(4)5/h6-7,9-16,27,37H,8,17-19H2,1-5H3,(H,36,43)/t27-/m0/s1
InChIKeyOGCMKHUWVRQLLP-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 134: A Dual-Function BRD3/BRD4-Targeted Fluorescent Probe and Apoptosis Inducer


Anticancer agent 134 (also known as compound 6a) is a synthetic small molecule with the molecular formula C34H36ClN7O3S2 and a molecular weight of 690.28 g/mol [1]. It is a dual-function molecule designed as an environment-sensitive 'turn-on' fluorescent probe targeting the BET family proteins BRD3 and BRD4, which also exhibits direct anti-tumor activity through the induction of apoptosis . Its unique property set enables it to selectively label nuclear bodies in tumor tissue while distinguishing between tumor and normal tissues [1].

Why Simple Substitution with Other BRD4 Inhibitors or Fluorescent Probes Fails for Advanced Preclinical Studies


Anticancer agent 134 cannot be substituted with other in-class BRD4 inhibitors (e.g., JQ1, i-BET762) or standard fluorescent labels (e.g., FITC, Cy5 conjugates) because it provides a unique, quantifiable combination of environment-sensitive 'turn-on' fluorescence and intrinsic, dual-target anti-proliferative activity [1]. Standard BRD4 inhibitors lack imaging capability, while typical fluorescent labels do not function as therapeutic agents. Furthermore, its specific localization to nuclear bodies in tumor slices—mimicking BRD3 antibody staining—and its demonstrated ability to distinguish tumor from normal tissue are not features of its closest structural analogs or general-purpose apoptosis inducers, necessitating specific procurement for integrated theranostic research programs [2].

Quantitative Comparative Evidence for Anticancer Agent 134: Differentiating Potency, Function, and Selectivity


Comparative Antiproliferative Potency Against the P388 Murine Leukemia Cell Line

In a comparative cytotoxicity screen, Anticancer agent 134 (compound 134) showed a 7.5-fold higher potency than the clinical chemotherapeutic agent Cisplatin against the P388 murine leukemia cell line. It also demonstrated superior or comparable activity to several close structural analogs in the same series (compounds 128-133) [1].

P388 Leukemia Cytotoxicity Anticancer Screening

Functional Differentiation as a 'Turn-On' Fluorescent Probe for BRD3/BRD4

Unlike standard BRD4 inhibitors (e.g., JQ1, i-BET762) which offer only a pharmacological effect, Anticancer agent 134 is an environment-sensitive 'turn-on' fluorescent probe. Its fluorescence is specifically enhanced upon binding to its target, allowing for real-time, non-invasive monitoring of BET protein distribution in living systems [1]. This dual theranostic capability is absent in all traditional BRD4 inhibitors.

Fluorescence Imaging BRD4 BRD3 Theranostics

Selective Discrimination Between Tumor and Normal Tissue in Ex Vivo Imaging

In ex vivo imaging studies, Anticancer agent 134 (6a) demonstrated the ability to visually distinguish tumor tissue slices from normal tissue slices, a property not reported for its analog 6c [1]. This selective recognition was linked to its specific localization to nuclear bodies within the tumor sections, a pattern that mirrored BRD3 antibody staining [1].

Tumor Imaging Fluorescence-Guided Surgery Cancer Diagnostics

Induction of Apoptosis as a Direct Anticancer Mechanism

Beyond its utility as an imaging agent, Anticancer agent 134 directly induces apoptosis, which is a quantifiable and desirable mechanism for an anticancer therapeutic. The study confirmed its anti-tumor role is mediated through the induction of programmed cell death, providing a dual mechanism of action—target engagement (via BRD3/BRD4 binding) and a functional, cell-killing outcome [1].

Apoptosis Programmed Cell Death Mechanism of Action

Optimal Preclinical and Industrial Use Cases for Anticancer Agent 134 Based on Differential Evidence


Ex Vivo Tumor Margin Assessment in Fluorescence-Guided Surgery Models

Procure for preclinical studies evaluating fluorescence-guided surgical resection. Its proven ability to distinguish tumor from normal tissue in slices [1] makes it an ideal tool for delineating tumor margins in ex vivo tissue analysis, a critical step in validating intraoperative imaging agents and reducing residual disease in animal models.

Integrated Theranostic Studies in BRD4-Dependent Hematological Malignancies

Employ as a single-agent theranostic in models of leukemia or lymphoma. The compound's dual role as a fluorescent probe for BET proteins [1] and a potent inhibitor of P388 leukemia cell proliferation (IC50 1.09 µM, 7.5-fold more potent than Cisplatin) [2] allows for simultaneous tracking of target engagement and therapeutic response in vivo, streamlining preclinical efficacy studies.

Comparative Screening Panels for Next-Generation BRD3/BRD4 Inhibitors

Use as a benchmark compound in screening libraries for novel BRD3/BRD4 inhibitors. Its unique 'turn-on' fluorescence property provides a functional readout for target binding that is absent in traditional inhibitors [1]. Its well-characterized cytotoxicity profile against P388 cells (IC50 1.09 µM) [2] offers a robust baseline for comparing the potency and potential theranostic utility of new chemical entities.

Mechanistic Studies of Apoptosis in BRD4-Driven Cancers

Apply as a tool compound to dissect the link between BRD4 inhibition and apoptosis. Anticancer agent 134 provides a specific chemical tool to induce apoptosis via BRD3/BRD4 targeting, as opposed to using pan-apoptotic stimuli. This allows for more precise investigation of downstream signaling pathways and resistance mechanisms in cell lines where BRD4 is a known oncogenic driver [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 134

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.